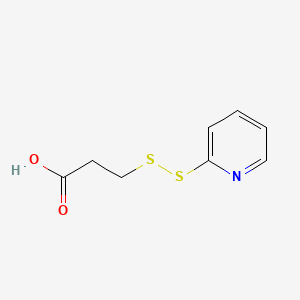
3-(Pyridin-2-yldisulfanyl)propanoic acid
描述
3-(Pyridin-2-yldisulfanyl)propanoic acid is a chemical compound with the formula C8H9NO2S2. Its molecular weight is 215.29 g/mol . It has been used in research for the enrichment and identification of phosphorylated lysine peptides .
Synthesis Analysis
The synthesis of 3-(Pyridin-2-yldisulfanyl)propanoic acid involves the reaction of 2,2′-Dipyridyldisulfide (6.6 g, 30 mmol) dissolved in 50 mL anhydrous ethanol. Then 2.5 mL acetic acid and 3-mercaptopropionic acid (2.12 g, 20 mmol) are added in sequence, and the mixture is stirred at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-yldisulfanyl)propanoic acid is 1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11). The InChI key is DJBRKGZFUXKLKO-UHFFFAOYSA-N .Chemical Reactions Analysis
In the context of biochemical research, 3-(Pyridin-2-yldisulfanyl)propanoic acid has been used in a cleavable hydrophobic derivatization (CHD) strategy for the enrichment and identification of phosphorylated lysine peptides .Physical And Chemical Properties Analysis
The physical form of 3-(Pyridin-2-yldisulfanyl)propanoic acid is solid. It should be stored in an inert atmosphere, under -20°C .科学研究应用
Application 1: Enrichment and Identification of Phosphorylated Lysine Peptides
- Summary of the Application : This compound is used in a cleavable hydrophobic derivatization (CHD) strategy for the enrichment and identification of phosphorylated lysine peptides. This is a significant challenge due to the structural flexibility and acid lability of these peptides .
- Methods of Application : The compound 2,5-dioxopyrrolidin-1-yl-3-(decyldisulfanyl)propanoate was synthesized to react with dephosphorylated lysine peptides. The derived peptides were then captured by a C18 column, followed by cleavage of the hydrophobic chain, leaving the specific label on the target peptides for further identification .
- Results or Outcomes : The CHD strategy was successful in enriching phosphorylated lysine peptides from interfering peptides at a 1:1000 mass ratio. It was also applied to screen the phosphorylated lysine targets from Escherichia coli lysates, identifying 39 phosphorylated lysine sites from 35 proteins .
Application 2: Crosslinking Agent in Immobilization of Thrombogenesis-Inhibiting Enzymes
- Summary of the Application : This compound is used as a crosslinking agent in the immobilization of thrombogenesis-inhibiting enzymes on polymeric carriers .
- Methods of Application : The specific methods of application for this use are not provided in the source .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
Application 3: Targeted Delivery of a Triplex-Forming Oligonucleotide
- Summary of the Application : This compound is used in the targeted delivery of a triplex-forming oligonucleotide to hepatic stellate cells for the treatment of liver fibrosis .
- Methods of Application : The specific methods of application for this use are not provided in the source .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
Application 4: Synthesis of Antibody-Drug Conjugates
- Summary of the Application : This compound is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- Methods of Application : The compound is used as a cleavable linker that can bind amines and thiols through NHS-ester and pyridyl disulfide reactive groups, respectively. The disulfide bond can be cleaved (reduced) to release the drug in the reducing environment of a cell .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
Application 5: Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid
- Summary of the Application : This compound is synthesized from 2,2′-dipyridyldisulfide and 3-mercaptopropionic acid .
- Methods of Application : 2,2′-Dipyridyldisulfide (6.6 g, 30 mmol) was dissolved in 50 mL anhydrous ethanol. Then 2.5 mL acetic acid and 3-mercaptopropionic acid (2.12 g, 20 mmol) were added in sequence, and the mixture was stirred at room temperature for 2 h .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
Application 6: Synthesis of Antibody-Drug Conjugates (ADCs)
- Summary of the Application : This compound is used as a cleavable linker in the synthesis of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- Methods of Application : The compound can bind amines and thiols through NHS-ester and pyridyl disulfide reactive groups, respectively. The disulfide bond can be cleaved (reduced) to release the drug in the reducing environment of a cell .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
安全和危害
未来方向
属性
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRKGZFUXKLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473147 | |
| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yldisulfanyl)propanoic acid | |
CAS RN |
68617-64-1 | |
| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Pyridyldithio)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

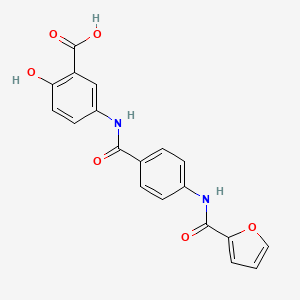
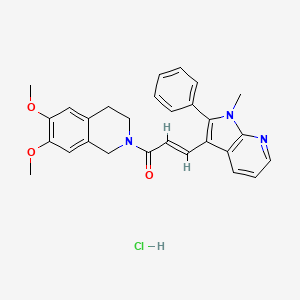
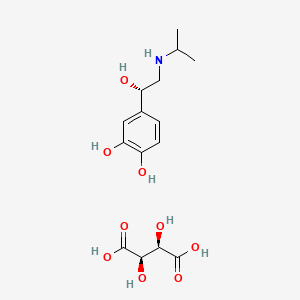
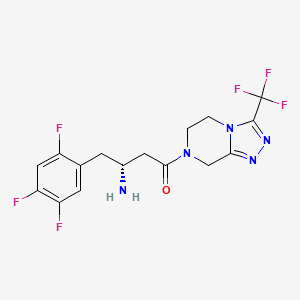
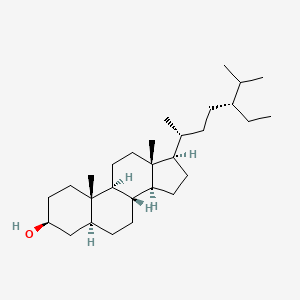
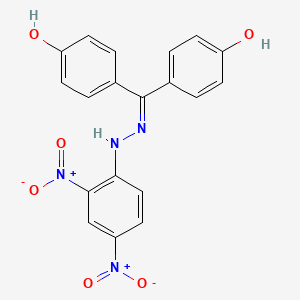
![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
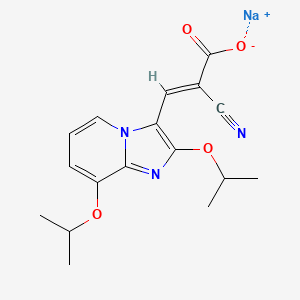
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
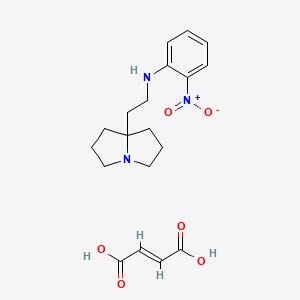
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)